Bienvenue dans la boutique en ligne BenchChem!

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide

physicochemical property lipophilicity drug-likeness

This 1,2,3-thiadiazole-5-carboxamide derivative meets fragment-like criteria (MW ~305, clogP 2.62, TPSA 56.49 Ų, 0 HBD), enabling CNS-penetrant screening campaigns. Its furan-3-yl-substituted thiophene moiety provides a distinct selectivity fingerprint versus simple phenyl analogs, while the 4-methyl group on the thiadiazole ring offers a differentiated metabolic profile. When procured alongside higher-MW analogs like YM-58483, it enables systematic structure-property relationship (SPR) studies to deconvolute lipophilicity impacts on microsomal stability, plasma protein binding, and permeability. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C13H11N3O2S2
Molecular Weight 305.37
CAS No. 2380068-55-1
Cat. No. B2365673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide
CAS2380068-55-1
Molecular FormulaC13H11N3O2S2
Molecular Weight305.37
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=COC=C3
InChIInChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-5-11-4-10(7-19-11)9-2-3-18-6-9/h2-4,6-7H,5H2,1H3,(H,14,17)
InChIKeyHYWQAGZIPHCIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide (CAS 2380068-55-1) Procurement-Relevant Compound Profile


N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide is a synthetic, heterocyclic small molecule (C13H11N3O2S2, MW 305.38 g/mol) belonging to the 1,2,3-thiadiazole-5-carboxamide class [1]. The structure incorporates a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked via a methylene bridge to a thiophene ring that bears a furan-3-yl substituent at the 4-position . Its calculated physicochemical properties (clogP 2.62, TPSA 56.49 Ų, 0 H-bond donors, 5 H-bond acceptors) place it within Lipinski's Rule of Five space, consistent with oral drug-like chemical space [2]. This scaffold is recognized in medicinal chemistry for its presence in known bioactive molecules, including the CRAC channel inhibitor YM-58483 (BTP2) and the plant activator Tiadinil [3].

Why N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide Cannot Be Simply Swapped with In-Class Analogs


Substitution within the 1,2,3-thiadiazole-5-carboxamide class is not straightforward because minor structural variations at the amide substituent profoundly alter target engagement and selectivity. Published structure–activity relationship (SAR) studies on closely related thiazole/thiadiazole carboxamide derivatives demonstrate that replacing a phenyl group with a thiophene ring at the R2 position reduces c-Met inhibitory activity by approximately 2.1-fold (e.g., compound 51aj, IC50 49.55 nM vs. reference 51w, IC50 24.27 nM) [1]. The target compound bears a furan-3-yl-substituted thiophene moiety, a structural feature that introduces distinct electronic (electron-rich five-membered heterocycles) and steric properties compared to simple phenyl, benzyl, or alkyl-substituted analogs [1]. Furthermore, the 4-methyl substitution on the thiadiazole ring differentiates it from the 4-propyl or 4-ethyl variants, which may exhibit altered metabolic stability and target binding . Consequently, generic substitution without confirmatory biological data risks loss of desired activity, altered selectivity, or unexpected pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide


ClogP Advantage Over CRAC Channel Inhibitor YM-58483 (BTP2)

The target compound exhibits a calculated clogP of 2.62 [1], which is significantly lower than the 4.94 clogP of the structurally related CRAC channel inhibitor YM-58483 (BTP2, N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide) [2]. This difference of 2.32 log units indicates substantially reduced lipophilicity for the target compound.

physicochemical property lipophilicity drug-likeness

Topological Polar Surface Area Differentiation from CRAC Channel Inhibitor YM-58483

The target compound has a topological polar surface area (TPSA) of 56.49 Ų [1], which is substantially smaller than the 83.43 Ų TPSA of YM-58483 [2]. This 26.94 Ų reduction suggests improved passive membrane permeability potential.

physicochemical property polar surface area membrane permeability

Hydrogen Bond Donor Absence Compared to Amide-Containing Thiadiazole Analogs

The target compound contains zero hydrogen bond donors (HBD = 0) [1], whereas many thiadiazole carboxamide derivatives in the c-Met inhibitor series possess a secondary amide NH (HBD = 1) and additional NH-containing substituents [2]. For example, the lead compound 51am contains both an amide NH and a urea NH (HBD = 2).

hydrogen bonding ADME selectivity

Molecular Weight and Rotatable Bond Profile Relative to Larger Thiadiazole Carboxamide Leads

The target compound has a molecular weight of 305.38 g/mol with 3 rotatable bonds [1], placing it at the lower end of the molecular weight range for biologically active thiadiazole carboxamides. The c-Met inhibitor lead 51am has a molecular weight of approximately 480 g/mol [2], while YM-58483 has MW 456.35 g/mol [3].

molecular weight ligand efficiency drug-likeness

Structural Differentiation from N-Alkyl-Thiadiazole Carboxamide Analogs via Furan-3-yl Substituent

The target compound features a furan-3-yl group appended to the thiophene ring, in contrast to the more common furan-2-yl or phenyl substituents found in commercial analogs such as N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide or N-(furan-3-ylmethyl)-4-methyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide (CAS 1421442-86-5) . Published SAR on thiazole/thiadiazole carboxamide c-Met inhibitors indicates that electron-rich five-membered heterocycles at the terminal position reduce potency by approximately 2-fold compared to phenyl [1], but the furan-3-yl regioisomer's specific effect has not been reported.

structural differentiation heterocycle substitution SAR

Procurement-Relevant Application Scenarios for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide Based on Quantitative Differentiators


Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 305.38 g/mol, clogP of 2.62, and zero hydrogen bond donors [1], this compound meets standard fragment-like criteria (MW < 300 Da relaxed to ~305 Da, clogP ≤ 3). Its low molecular weight compared to lead-like thiadiazole carboxamides such as 51am (MW ≈ 480 Da) and YM-58483 (MW 456 Da) makes it suitable for fragment-based screening campaigns targeting kinases, protein-protein interactions, or other druggable targets where efficient ligand starting points are sought [2].

Kinase Selectivity Profiling Panel Compound

The presence of a furan-3-yl substituent on the thiophene ring, combined with the 4-methylthiadiazole-5-carboxamide core, provides a structurally distinct chemotype for kinase selectivity screening [1]. Published SAR on related thiazole/thiadiazole carboxamides demonstrates that small heterocycle modifications (e.g., phenyl vs. thiophene) alter c-Met inhibitory potency by ~2-fold [2], indicating that this compound's unique substitution pattern may yield a distinct selectivity fingerprint when profiled against a broad kinase panel.

CNS-Oriented Lead Optimization Programs Requiring Low TPSA

The target compound's TPSA of 56.49 Ų is below the established 60 Ų threshold for favorable blood-brain barrier penetration [1]. In contrast, YM-58483 exhibits TPSA of 83.43 Ų, likely limiting its CNS exposure. For neuroscience programs requiring thiadiazole-based chemical matter, this compound represents a more suitable starting scaffold for optimizing CNS-penetrant candidates [2].

Physicochemical Comparator for ADME Structure-Property Relationship Studies

The combination of clogP 2.62, TPSA 56.49 Ų, HBD 0, and 3 rotatable bonds positions this compound as a well-behaved physicochemical standard within the thiadiazole carboxamide series [1]. Procurement of this compound alongside higher-MW, higher-clogP analogs (e.g., YM-58483 with clogP 4.94 and TPSA 83.43 Ų) enables systematic structure-property relationship (SPR) studies to deconvolute the impact of lipophilicity and polarity on in vitro ADME parameters such as microsomal stability, plasma protein binding, and permeability [2].

Quote Request

Request a Quote for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.